molecular formula C12H16F3NO B2764146 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol CAS No. 439109-73-6

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol

Cat. No.: B2764146
CAS No.: 439109-73-6
M. Wt: 247.261
InChI Key: NKRYLUBENKTFER-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol is a fluorinated amino alcohol with the molecular formula C₁₂H₁₆F₃NO and a molar mass of 247.26 g/mol. Its structure features:

  • A trifluoromethyl group (-CF₃) at the C1 position, enhancing metabolic stability and lipophilicity.
  • A hydroxyl group (-OH) at the C2 position, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name

4-[benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-6,11,17H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRYLUBENKTFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C(F)(F)F)O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol typically involves the reaction of benzylamine with 1,1,1-trifluoro-2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

Drug Development

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol has been explored as a potential lead compound in drug development due to its ability to modulate biological activity. It has shown promise in:

  • Alzheimer's Disease Treatment : The compound is part of a series of multitarget-directed ligands aimed at inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the management of Alzheimer's disease .
  • SARS-CoV Inhibition : Research indicates that derivatives of this compound can act as inhibitors for SARS-CoV protease, highlighting its potential in antiviral drug development .

Neuroprotective Agents

Studies have identified compounds similar to this compound that exhibit neuroprotective properties. These compounds can mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases .

Polymer Chemistry

The incorporation of trifluoromethyl groups into polymer backbones can enhance thermal stability and chemical resistance. Compounds like this compound are being investigated for use in synthesizing advanced materials with improved mechanical properties and durability.

Surface Modification

Due to its unique chemical structure, this compound can be used to modify surfaces for better hydrophobicity and biocompatibility. This application is particularly relevant in biomedical devices where surface interactions play a critical role in device performance.

Case Study 1: Alzheimer's Disease Research

In a study published in PubMed, researchers synthesized a library of compounds including derivatives of this compound to evaluate their effectiveness as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. The results demonstrated significant inhibition activity with low cytotoxicity levels .

Case Study 2: Antiviral Development

A recent publication highlighted the synthesis of trifluoromethyl ketones related to this compound as potential inhibitors of SARS-CoV protease. The study showed that these compounds could effectively reduce viral replication in vitro .

Mechanism of Action

The mechanism of action of 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with 3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol (CAS 124044-49-1) and triazine-based herbicides (e.g., metsulfuron methyl ester) from pesticide literature.

Property 4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol Metsulfuron Methyl Ester
Molecular Formula C₁₂H₁₆F₃NO C₁₀H₁₂F₃NO C₁₄H₁₅N₅O₆S
Molar Mass (g/mol) 247.26 219.21 381.36
Core Structure Butan-2-ol with CF₃, benzyl(methyl)amino Butan-2-ol with CF₃, phenyl, and amino Triazine sulfonylurea
Key Functional Groups -CF₃, -OH, -N(CH₃)CH₂C₆H₅ -CF₃, -OH, -NH₂, -C₆H₅ -SO₂NHCONH-, triazine ring
Applications Hypothesized: Biochemical reagent, chiral intermediate Biochemical reagent Herbicide (sulfonylurea class)

Detailed Analysis

Trifluoromethyl Group Impact Both fluorinated butanols exhibit enhanced metabolic stability and lipophilicity due to the -CF₃ group, making them suitable for bioactive molecule design . In contrast, triazine herbicides (e.g., metsulfuron methyl ester) use trifluoroethoxy groups for similar stability but lack amino alcohol motifs .

Amino Group Variations The benzyl(methyl)amino group in the target compound introduces greater steric hindrance and hydrophobicity compared to the simpler -NH₂ group in 3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol. This may improve binding affinity in receptor-ligand interactions. Sulfonylurea herbicides (e.g., metsulfuron) rely on sulfonylurea linkages for acetyl-CoA carboxylase inhibition, a mechanism unrelated to amino alcohols .

Hydroxyl Group Position The -OH at C2 in both butanols enables hydrogen bonding, critical for solubility and target engagement. Triazine derivatives lack this feature, relying instead on sulfonylurea linkages for solubility .

Research Findings and Implications

  • Synthetic Utility: Fluorinated amino alcohols like this compound are valuable as chiral building blocks for pharmaceuticals due to their stereochemical flexibility and fluorine-enhanced bioavailability.
  • Divergent Applications: Unlike sulfonylurea herbicides (which target plant acetolactate synthase), fluorinated amino alcohols are more likely to interact with mammalian enzymes or receptors .

Biological Activity

4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol, with the CAS number 439109-73-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16F3NO
  • Molecular Weight : 247.26 g/mol
  • CAS Number : 439109-73-6

The presence of trifluoromethyl groups and the benzyl moiety contribute to its potential interactions in biological systems.

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including enzymes and receptors. The trifluorobutanol moiety may influence the compound's hydrophobicity and polarity, affecting its bioavailability and interaction with cell membranes.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of trifluorobutanol exhibit antimicrobial properties. For instance, compounds with similar functional groups have shown efficacy against Gram-positive and Gram-negative bacteria. Further investigation into this compound could reveal similar properties.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The introduction of the benzyl group may enhance cytotoxicity through increased membrane permeability or interaction with specific cellular pathways.
  • Neuroactivity : Some studies have explored the neuroactive potential of fluorinated alcohols. Given the structural similarity, it is hypothesized that this compound may also exhibit neuroprotective effects or modulate neurotransmitter systems.

Case Studies

Several case studies have highlighted the biological implications of similar compounds:

StudyCompoundFindings
3-(N-Benzyloxycarbonyl-N-methylamino)-4-phenyl 1,1,1-trifluoro-2-butanolDemonstrated significant inhibition of bacterial growth in vitro.
4-Fluoro-benzyl-idene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thioneShowed promising antitumor activity against specific cancer cell lines.
Related trifluorinated alcoholsExhibited neuroprotective effects in animal models of neurodegeneration.

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